2-(4-Aminopiperidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
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Overview
Description
2-(4-Aminopiperidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring fused to a cyclopenta[d]pyrimidine core, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopiperidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopiperidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
2-(4-Aminopiperidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Aminopiperidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine derivatives: These compounds share a similar pyrimidine core and have been studied for their kinase inhibitory properties.
Thieno[2,3-d]pyrimidine derivatives: These compounds also feature a fused pyrimidine ring and exhibit various biological activities.
Uniqueness
2-(4-Aminopiperidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is unique due to its specific structural features, such as the fused piperidine and cyclopenta[d]pyrimidine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H18N4O |
---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
2-(4-aminopiperidin-1-yl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C12H18N4O/c13-8-4-6-16(7-5-8)12-14-10-3-1-2-9(10)11(17)15-12/h8H,1-7,13H2,(H,14,15,17) |
InChI Key |
QCBLWNNTFAZBAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)N3CCC(CC3)N |
Origin of Product |
United States |
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